1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine
Description
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-22-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h1-7,12H,8-11,13H2 |
InChI Key |
OIFSUHOLRQFWFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a phenoxyacetyl group and a thienylcarbonyl moiety. This unique structure may contribute to its diverse biological activities.
Research indicates that piperazine derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms for this compound remain under investigation, but studies suggest potential interactions with aminergic receptors, which could mediate its pharmacological effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antinociceptive Activity : Similar compounds have demonstrated significant analgesic properties in animal models. For instance, derivatives of piperazine have shown enhanced analgesic effects compared to morphine in certain studies, suggesting that modifications to the piperazine structure can lead to increased potency .
- Antiproliferative Effects : Piperazine-containing compounds have been explored for their anticancer properties. For example, the compound LQFM018, which shares structural similarities with this compound, exhibited cytotoxic effects against K562 leukemic cells through necroptosis pathways . This raises the possibility that this compound may also possess similar anticancer properties.
- Receptor Binding : Studies on related piperazine compounds indicate that they can bind selectively to serotonin and dopamine receptors. For instance, a related compound was shown to have a high affinity for the serotonin 5-HT7 receptor, which is implicated in various neurological disorders . This suggests that this compound may also interact with similar receptors, contributing to its pharmacological profile.
Study 1: Analgesic Activity
A study investigated the analgesic efficacy of various piperazine derivatives, including those structurally similar to this compound. Results indicated that certain modifications led to compounds exhibiting analgesic activities significantly more potent than morphine .
Study 2: Anticancer Potential
In another investigation focusing on piperazine derivatives, LQFM018 was evaluated for its cytotoxicity against K562 cells. The study revealed that it induced cell death via necroptosis and had a notable impact on cell cycle arrest and mitochondrial dysfunction . While direct studies on this compound are lacking, these findings suggest a promising avenue for further exploration.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. Research indicates that piperazine derivatives often exhibit significant biological activities, including analgesic effects comparable to established drugs like morphine . The modification of the piperazine core with different substituents, such as phenoxyacetyl and thienylcarbonyl groups, may enhance these properties.
Cytotoxicity and Anticancer Activity
Recent studies have assessed the cytotoxic effects of piperazine derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast cancer cells (4T1) and non-cancerous fibroblast cell lines. The cytotoxicity assays demonstrated that these compounds can induce cell death in cancer cells while exhibiting lower toxicity towards normal cells .
Pain Management
Given its analgesic properties, this compound could be explored as a novel pain management therapy. Its structural similarity to other effective analgesics positions it as a candidate for further development in treating chronic pain conditions.
Case Studies and Experimental Data
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The 2-thienylcarbonyl group in the target compound may confer distinct electronic and steric properties compared to phenyl or benzyl groups. For instance, sulfur-containing groups (e.g., thienyl) can enhance interactions with cysteine residues in enzymes or metal ions in receptors .
- Ester vs. Amide Linkages: The phenoxyacetyl group (ester) in the target compound may offer metabolic stability advantages over amide-linked derivatives (e.g., benzoyl chlorides in ), which are prone to hydrolysis .
Pharmacological and Therapeutic Implications
Enzyme Inhibition
Compounds with piperazine fragments, such as 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole, inhibit BACE1 (IC50 = 19.66–21.88 mM), a target for Alzheimer’s disease . The target compound’s thienyl group may enhance π-π stacking with BACE1’s active site, though potency would depend on substituent positioning.
Receptor Binding
- 5-HT1A/5-HT1B Receptors: Arylpiperazines with electron-withdrawing groups (e.g., trifluoromethyl) show subtype selectivity. For example, 1-(m-trifluoromethylphenyl)piperazine has 65-fold selectivity for 5-HT1B over 5-HT1A , whereas 1-(2-methoxyphenyl) derivatives achieve sub-nanomolar 5-HT1A affinity .
- Dopamine D2 Receptor: Substituted piperidines with methoxyphenyl groups exhibit high D2 affinity, suggesting the target compound’s phenoxy group could mimic this interaction .
Anticancer Activity
1-(4-Chlorobenzhydryl)piperazine derivatives () show broad cytotoxicity, with IC50 values in the micromolar range against liver, breast, and colon cancers . The target compound’s thienyl group may modulate apoptosis pathways differently than chlorinated analogs.
Preparation Methods
Mono-Protection of Piperazine
A common approach involves protecting one nitrogen atom of piperazine to direct acylation to the desired position. For example, tert-butoxycarbonyl (Boc) protection is frequently employed:
-
Boc protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine).
-
First acylation : The Boc-protected piperazine reacts with phenoxyacetyl chloride in the presence of a base (e.g., sodium carbonate) at 0–25°C. THF or DCM serves as the solvent.
-
Deprotection : Removal of the Boc group using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) yields the mono-acylated intermediate, 1-(phenoxyacetyl)piperazine.
Second Acylation with 2-Thienylcarbonyl Chloride
The free amine of 1-(phenoxyacetyl)piperazine undergoes acylation with 2-thienylcarbonyl chloride:
-
Reaction conditions : Conducted in THF or DCM at 0–10°C with a base (e.g., triethylamine) to neutralize HCl byproducts.
-
Workup : The crude product is washed with aqueous sodium bicarbonate and purified via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Example protocol :
-
Dissolve 1-(phenoxyacetyl)piperazine (1.0 eq) in THF.
-
Add 2-thienylcarbonyl chloride (1.1 eq) dropwise at 0°C under nitrogen.
-
Stir for 12 hours at room temperature.
-
Quench with ice-cold water, extract with ethyl acetate, and dry over sodium sulfate.
-
Purify by recrystallization from methanol to yield white crystals (yield: 68–72%).
One-Pot Sequential Acylation
To streamline synthesis, a one-pot method eliminates intermediate isolation:
-
Initial acylation : Piperazine reacts with phenoxyacetyl chloride (1.0 eq) in DCM with triethylamine at 0°C.
-
In-situ acylation : Without isolating the mono-acylated product, add 2-thienylcarbonyl chloride (1.0 eq) and stir for 24 hours at 25°C.
-
Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields the di-acylated product (yield: 55–60%).
Advantages : Reduced processing time and solvent use.
Disadvantages : Lower yield due to competitive diacylation and byproduct formation.
Comparative Analysis of Methods
The table below summarizes key parameters for the two primary methods:
| Method | Yield | Purity | Key Conditions | Reference |
|---|---|---|---|---|
| Stepwise acylation | 68–72% | >95% | Boc protection, THF, recrystallization | |
| One-pot sequential | 55–60% | 90–93% | DCM, triethylamine, column chromatography |
Optimization of Reaction Parameters
Solvent Selection
Base and Stoichiometry
Temperature and Time
Scalability and Industrial Relevance
Large-scale synthesis faces challenges in maintaining regioselectivity and minimizing waste. Patent CN1616440A highlights the use of economical reagents (e.g., acetic anhydride) and recrystallization for industrial production. However, adapting this to the target compound requires substituting acetyl groups with bulkier aryl moieties, which may necessitate higher catalyst loadings or prolonged reaction times .
Q & A
Q. What are the recommended synthetic routes for 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives typically involves multi-step nucleophilic substitution or coupling reactions. For example:
- Step 1 : React phenoxyacetyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) using a base like KCO to form the phenoxyacetyl-piperazine intermediate .
- Step 2 : Introduce the 2-thienylcarbonyl group via a coupling agent (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in dichloromethane (DCM) .
Optimization Tips :- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) .
- Adjust stoichiometry (e.g., 1.2 equiv. of acylating agent) to drive reactions to completion .
- Use column chromatography (silica gel, ethyl acetate:hexane 1:8) for purification .
Q. What purification and characterization methods are critical for ensuring compound integrity?
- Purification : Column chromatography (silica gel) with gradient elution (hexane to ethyl acetate) is standard. Recrystallization from ethanol or DCM may improve purity .
- Characterization :
- NMR : H and C NMR to confirm substitution patterns (e.g., phenoxyacetyl proton signals at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ for CHNOS: 345.09) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are essential when handling this compound?
- Hazards : Skin/eye irritation (Category 2), potential decomposition into toxic gases (CO, NO) under heat .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers .
- Storage : In airtight containers at –20°C, desiccated to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic nature of the phenoxyacetyl and thienylcarbonyl groups influence biological activity?
- Electron-Withdrawing Effects : The phenoxyacetyl group’s electron-deficient aromatic ring may enhance binding to enzymes (e.g., kinases) via π-π stacking.
- Thiophene Contribution : The sulfur atom in the thienyl group can improve membrane permeability and modulate metabolic stability .
- SAR Studies : Compare derivatives with substituted phenyl or heteroaromatic groups (e.g., fluorobenzyl or benzodioxinyl analogs) to assess potency shifts .
Q. What strategies can resolve contradictions in biological assay data (e.g., cytotoxicity vs. target specificity)?
- Control Experiments :
- Test against non-cancerous cell lines (e.g., HEK293) to differentiate general toxicity from selective activity .
- Use competitive binding assays (e.g., SPR) to confirm target engagement .
- Data Normalization : Adjust for compound solubility (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
Q. How can molecular docking and dynamics simulations guide structural modifications?
- Target Selection : Prioritize proteins with known piperazine interactions (e.g., dopamine receptors, carbonic anhydrases) .
- Protocol :
- Generate 3D conformers of the compound using software like AutoDock Vina.
- Simulate binding to active sites (e.g., kinase ATP-binding pockets) with emphasis on hydrogen bonding (phenoxy oxygen) and hydrophobic contacts (thienyl ring) .
- Validate predictions via mutagenesis (e.g., alanine scanning of key residues) .
Q. What analytical techniques are suitable for studying stability under physiological conditions?
- Forced Degradation :
- Acidic/alkaline hydrolysis : Monitor by HPLC (pH 1–13 buffers, 37°C) .
- Oxidative stress : Expose to HO (3%) and track degradation products via LC-MS .
- Thermal Stability : TGA/DSC to determine melting points and decomposition thresholds (>200°C typical for piperazines) .
Methodological Guidance Table
| Objective | Technique | Key Parameters | Reference |
|---|---|---|---|
| Synthesis Optimization | TLC Monitoring | Hexane:EtOAc (1:2), R ~0.5 | |
| Purity Assessment | HPLC | C18 column, 70:30 acetonitrile/water | |
| Target Validation | SPR | Binding affinity (K < 1 µM) | |
| Stability Analysis | LC-MS | Degradation products at m/z ± 15 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
